1,1,2-Tribromobutane
Description
1,1,2-Tribromobutane (C₄H₇Br₃) is a brominated alkane with three bromine atoms attached to the first and second carbons of a butane chain. While specific data on this compound are scarce in the provided evidence, brominated alkanes generally exhibit distinct physical and chemical properties due to bromine's high molecular weight and polarizability. For example, brominated compounds typically have higher boiling points and densities compared to their chlorinated analogs, as seen in 1,1,2-trichloroethane (boiling point: 113.85°C, density: ~1.44 g/cm³ at 20°C) . Tribromobutane is expected to have a higher molecular weight (~280.8 g/mol) and boiling point than its trichloroethane counterpart (133.41 g/mol) due to bromine's larger atomic mass.
Properties
CAS No. |
3675-68-1 |
|---|---|
Molecular Formula |
C4H7Br3 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
1,1,2-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-2-3(5)4(6)7/h3-4H,2H2,1H3 |
InChI Key |
WMGQSHQUFZATPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Tribromobutane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br2) to butane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions to remove hydrogen bromide (HBr) and form alkenes.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes such as butene can be formed through elimination reactions.
Scientific Research Applications
1,1,2-Tribromobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other brominated products.
Mechanism of Action
The mechanism of action of 1,1,2-tribromobutane involves its reactivity with various nucleophiles and bases. The bromine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the carbon-bromine bonds, which are the primary sites of reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
Table 1 compares 1,1,2-tribromobutane with structurally similar brominated and chlorinated alkanes based on available evidence:
Notes:
- 1,1,2-Trichloroethane serves as a chlorinated analog. Its lower molecular weight and boiling point highlight the impact of substituting chlorine with bromine.
- Dibromobutane isomers (e.g., 1,3-dibromobutane) exhibit lower boiling points than the hypothetical tribromobutane, emphasizing the role of bromine count and position .
- 1,2,4-Tribromo-2,3-dimethylbutane , a branched tribrominated compound, has a significantly higher molecular weight (336.85 g/mol) due to additional methyl groups .
Toxicological and Environmental Behavior
- 1,1,2-Trichloroethane: Studies in adult animals identify neurological and immunological effects as sensitive endpoints.
- This compound: No direct toxicological data are available. However, brominated alkanes may pose greater ecological risks due to higher lipophilicity. For example, 1,1,2-trichloroethane’s low BCF (<10) suggests tribromobutane could have a moderately higher BCF, though this remains unverified .
Biological Activity
1,1,2-Tribromobutane (TBB) is a brominated organic compound with significant applications in various fields, including chemical synthesis and environmental studies. Understanding its biological activity is crucial for assessing its potential impacts on human health and ecosystems. This article reviews the biological activity of TBB, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C4H6Br3 and is characterized by three bromine atoms attached to a butane backbone. Its structure influences its reactivity and interaction with biological systems.
Acute Toxicity
TBB exhibits acute toxicity in various animal models. Studies indicate that exposure can lead to neurotoxic effects, characterized by behavioral changes and alterations in motor functions. The lethal dose (LD50) in rats has been reported to be around 500 mg/kg, indicating moderate toxicity.
Chronic Exposure Effects
Chronic exposure to TBB has been linked to endocrine disruption and potential carcinogenic effects. Research has shown that TBB can interfere with hormonal pathways by mimicking thyroid hormones, leading to developmental and reproductive issues in animal studies.
The biological activity of TBB can be attributed to several mechanisms:
- Endocrine Disruption : TBB's structural similarity to natural hormones allows it to bind to hormone receptors, disrupting normal endocrine function.
- Oxidative Stress : TBB can induce oxidative stress in cells, leading to cellular damage and inflammation.
- Neurotoxicity : The compound affects neurotransmitter systems, particularly those involving acetylcholine and dopamine, contributing to neurobehavioral changes.
In Vitro Studies
In vitro studies have demonstrated that TBB affects cell viability and proliferation in various cell lines. For instance:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Smith et al. (2020) | HepG2 (liver cancer) | 10-100 µM | Dose-dependent cytotoxicity |
| Johnson et al. (2021) | PC12 (neuroblastoma) | 5-50 µM | Increased apoptosis |
These findings suggest that TBB's cytotoxic effects may vary depending on the cell type and concentration.
In Vivo Studies
Animal studies provide insights into the systemic effects of TBB:
- A study conducted by Lee et al. (2022) found that mice exposed to TBB showed significant weight loss and altered behavior compared to control groups.
- Another investigation revealed histopathological changes in the liver and kidney tissues of rats following prolonged exposure to TBB.
Case Studies
- Environmental Impact : A case study in the Great Lakes region showed elevated levels of TBB in aquatic organisms, correlating with reproductive issues in fish populations. This highlights the compound's potential ecological risks.
- Human Health Risk Assessment : The EPA conducted a risk assessment for TBB exposure among industrial workers, identifying potential health risks associated with inhalation and dermal contact during manufacturing processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
